3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid
CAS No.: 1065075-72-0
VCID: VC2547548
Molecular Formula: C13H20N2O5
Molecular Weight: 284.31 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid is a complex organic compound featuring a tert-butyl group and a Boc (tert-butoxycarbonyl) protected amino group attached to an isoxazole ring. The compound is of interest in chemical synthesis due to its potential applications in pharmaceutical and organic chemistry research. SynthesisThe synthesis of 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid typically involves multiple steps, including the formation of the isoxazole ring, introduction of the tert-butyl group, protection of the amino group with a Boc group, and incorporation of the carboxylic acid functionality. Specific synthetic routes may vary based on starting materials and desired yields. ApplicationsThis compound can serve as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical chemistry where isoxazole derivatives are known for their biological activity. The Boc protection allows for selective deprotection and further modification of the amino group. Safety and HandlingWhile specific safety data for 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid is limited, compounds with similar structures should be handled with caution:
Data Table: Comparison with Related Compounds
Research Findings and Future DirectionsResearch on isoxazole derivatives, including those with tert-butyl and amino functionalities, continues to explore their potential biological activities and synthetic applications. Future studies may focus on optimizing synthetic routes for 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid and investigating its utility in drug development or materials science. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1065075-72-0 | ||||||||||||
Product Name | 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid | ||||||||||||
Molecular Formula | C13H20N2O5 | ||||||||||||
Molecular Weight | 284.31 g/mol | ||||||||||||
IUPAC Name | 5-tert-butyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-4-carboxylic acid | ||||||||||||
Standard InChI | InChI=1S/C13H20N2O5/c1-12(2,3)8-7(10(16)17)9(15-20-8)14-11(18)19-13(4,5)6/h1-6H3,(H,16,17)(H,14,15,18) | ||||||||||||
Standard InChIKey | AJOOKLUMLWKVAN-UHFFFAOYSA-N | ||||||||||||
SMILES | CC(C)(C)C1=C(C(=NO1)NC(=O)OC(C)(C)C)C(=O)O | ||||||||||||
Canonical SMILES | CC(C)(C)C1=C(C(=NO1)NC(=O)OC(C)(C)C)C(=O)O | ||||||||||||
PubChem Compound | 45926129 | ||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume